molecular formula C15H19N5O2S2 B2940501 2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105222-54-5

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2940501
M. Wt: 365.47
InChI Key: XJRZQVUZFKAUJR-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of arylpiperazine . It has been studied for its potential as a ligand for Alpha1-Adrenergic Receptor . This receptor is a significant target for the treatment of various neurological conditions .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperazine ring and a thiadiazole ring. The compound also contains a methoxyphenyl group .

Scientific Research Applications

Therapeutic Potential as Ligands for Alpha1-Adrenergic Receptor

Specific Scientific Field

Pharmacology and Therapeutics

Methods of Application or Experimental Procedures

The study involved in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .

Results or Outcomes

Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The results allowed the researchers to propose a rationale for the activity of these molecules and to highlight six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Synthesis of Urapidil

Specific Scientific Field

Organic Chemistry

Methods of Application or Experimental Procedures

The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .

Results or Outcomes

The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .

properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-22-12-5-3-2-4-11(12)19-6-8-20(9-7-19)14-17-18-15(24-14)23-10-13(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZQVUZFKAUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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